2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
Overview
Description
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a complex fluorinated derivative of fluorenone. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and nitro groups, making it a subject of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2,7-dinitrofluorenone with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is not well-documented. its effects are likely due to the presence of multiple fluorine atoms and nitro groups, which can interact with various molecular targets and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-octafluoropentyl acrylate: Another fluorinated compound with similar structural features but different functional groups.
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 9H-fluorene-2,7-disulfonate: A related compound with sulfonate groups instead of nitro groups.
Uniqueness
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is unique due to its combination of multiple fluorine atoms and nitro groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F8N2O7/c20-16(21)18(24,25)19(26,27)17(22,23)6-36-15(31)12-5-8(29(34)35)4-11-13(12)9-2-1-7(28(32)33)3-10(9)14(11)30/h1-5,16H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMDDKYONMUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F8N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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